2-(5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has been the subject of various studies due to its potential applications in coordination chemistry and material science. The compound features a pyridine ring substituted at the second position with a 5-methyl-1H-pyrazol-3-yl group, which can act as a ligand in complex formation with various metals .
Synthesis Analysis
The synthesis of related pyrazolyl-pyridine compounds typically involves the formation of the pyrazole ring followed by its introduction to the pyridine moiety. For instance, the synthesis of 2,6-di(5-aminopyrazol-3-yl)pyridine derivatives has been reported, which could provide insights into the synthesis of the 2-(5-methyl-1H-pyrazol-3-yl)pyridine by modifying the substituents on the pyrazole ring . Additionally, the synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions has been described, which might be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 2-(5-methyl-1H-pyrazol-3-yl)pyridine and its derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of iron complex salts of related ligands have been characterized, revealing intermolecular hydrogen bonding and various coordination geometries . Similarly, the crystal structure of a related compound, 3a, showed that all aromatic rings were approximately coplanar, allowing for conjugation .
Chemical Reactions Analysis
The chemical reactivity of 2-(5-methyl-1H-pyrazol-3-yl)pyridine is influenced by the presence of both pyridine and pyrazole rings. These compounds can form mononuclear complexes with metals such as zinc, nickel, manganese, and cadmium, as demonstrated by the synthesis of five new mononuclear complexes . The ligand's ability to coordinate with metals can lead to the formation of various geometries and supramolecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(5-methyl-1H-pyrazol-3-yl)pyridine derivatives can be studied through spectroscopic methods. For instance, the photoluminescent properties of the ligand and its complexes have been investigated, showing potential applications in sensing and material science . The absorption and fluorescence spectral characteristics of related compounds have also been reported, which can provide insights into the electronic properties of the compound .
Scientific Research Applications
Photoreactions and Excited-State Processes
Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including 2-(5-methyl-1H-pyrazol-3-yl)pyridine, reveal their unique ability to exhibit multiple types of photoreactions. These include excited-state intramolecular and intermolecular proton transfers, as well as solvent-assisted double-proton transfer in certain conditions. These processes are essential in understanding photophysical behaviors of such compounds and can be applied in photochemistry and related fields (Vetokhina et al., 2012).
Synthesis and Crystal Structure Analysis
The synthesis and structural analysis of pyrazole derivatives, including 2-(5-methyl-1H-pyrazol-3-yl)pyridine, have been studied. These analyses contribute to the understanding of the molecular structure, which is crucial for the development of new compounds with specific physical and chemical properties (Shen et al., 2012).
Application in OLEDs
The ligand 2-(5-methyl-1H-pyrazol-3-yl)pyridine has been utilized in the development of orange-red iridium(III) complexes, demonstrating significant potential in organic light-emitting diodes (OLEDs). These complexes show high phosphorescence quantum yields and have been used to achieve high efficiency in OLEDs, which is a critical advancement in display and lighting technologies (Su et al., 2021).
Synthesis, Characterization, and Use as Extractants
Research into pyridine-based ligands, including 2-(5-methyl-1H-pyrazol-3-yl)pyridine, focuses on their synthesis, characterization, and application in metal extraction. These studies contribute to the development of new materials for industrial applications, particularly in metal recovery and environmental remediation (Pearce et al., 2019).
Formation of Mononuclear Complexes
Research into the formation of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine has been conducted. This work contributes to the understanding of molecular interactions and complex formation, which is vital in the field of coordination chemistry and material science (Zhu et al., 2014).
properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJQEHNCMPSEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1H-pyrazol-3-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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